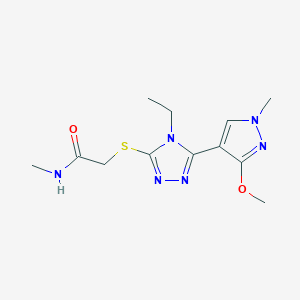![molecular formula C21H23N3O3S B2775105 methyl 2-(4-cyanobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 887900-36-9](/img/structure/B2775105.png)
methyl 2-(4-cyanobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-[(4-cyanobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic ring with one nitrogen atom. The compound also features a thieno group (a sulfur-containing ring), a cyanobenzoyl group (a benzene ring with a nitrile and a carbonyl group), and a methyl ester group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the pyridine ring, sulfur in the thieno ring, and the polar nitrile and carbonyl groups would all contribute to the compound’s chemical behavior .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The pyridine ring could undergo electrophilic substitution, while the nitrile group could be hydrolyzed. The ester group could undergo reactions such as saponification or reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of crystallinity, solubility in various solvents, melting point, boiling point, and spectral properties (IR, NMR, UV-Vis, etc.) would need to be determined experimentally .Applications De Recherche Scientifique
Synthesis of Novel Compounds
This compound and its derivatives are pivotal in synthesizing novel heterocyclic compounds, which hold significance in medicinal chemistry due to their potential biological activities. For instance, the synthesis of new pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related systems from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates demonstrates the chemical versatility of these compounds in creating complex heterocyclic structures that could serve as synthons for further chemical transformations (Bakhite et al., 2005).
Potential Biological Activities
Several studies focus on the synthesis of derivatives with potential antitumor and antioxidant activities. For example, the cyanoacylation of 2-amino-tetrahydrobenzothiophene-3-carboxylate ethyl ester leading to cyanoacetamide derivatives showcases the compound's role in producing molecules with promising antioxidant properties (Bialy & Gouda, 2011).
Catalytic Applications
The compound's derivatives are also explored for their catalytic applications, such as in the environmentally benign synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives, illustrating their utility in facilitating reactions under mild conditions (Maleki & Ashrafi, 2014).
Development of New Synthetic Pathways
Research also delves into developing new synthetic pathways for functionalized heterocycles, showcasing the compound's role in novel synthesis strategies. For instance, the annelation of the 2-aminopyran-4-one ring to condensed thiophenes presents a methodology for constructing new heterocyclic systems, expanding the chemical space for potential therapeutic agents (Volovenko et al., 1983).
Mécanisme D'action
Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety measures. Without specific data, it’s difficult to comment on the exact toxicity or hazards associated with this compound.
Orientations Futures
Future research on this compound could involve exploring its potential applications. For example, if it shows biological activity, it could be studied as a potential pharmaceutical compound. Additionally, its chemical properties could be further explored to see if it has potential uses in materials science or other fields .
Propriétés
IUPAC Name |
methyl 2-[(4-cyanobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-20(2)10-14-15(19(26)27-5)18(28-16(14)21(3,4)24-20)23-17(25)13-8-6-12(11-22)7-9-13/h6-9,24H,10H2,1-5H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXRLXULKNCXCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
amino}-2-phenylacetic acid](/img/no-structure.png)


![2-methyl-N-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carbothioamide](/img/structure/B2775032.png)
![2-[(4-Chlorophenyl)sulfonyl]-4-phenyl-3-butenal oxime](/img/structure/B2775035.png)

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1H-indole-2-carboxamide](/img/structure/B2775037.png)
![2-(adamantan-1-yl)-2-[(4-methylphenyl)formamido]acetic acid](/img/structure/B2775038.png)

![2-({1-[2-(1,2-Benzoxazol-3-yl)acetyl]piperidin-4-yl}methyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2775040.png)
![Methyl 2-[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2775041.png)
![N-(3-chloro-4-methylphenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2775042.png)

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2775044.png)
